cis-syn-Uracil dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

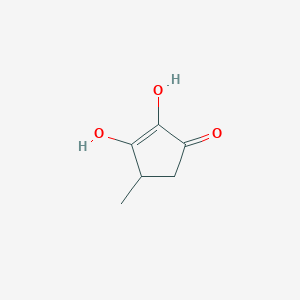

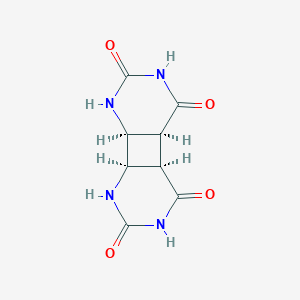

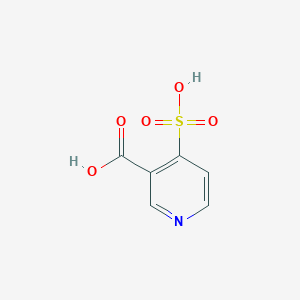

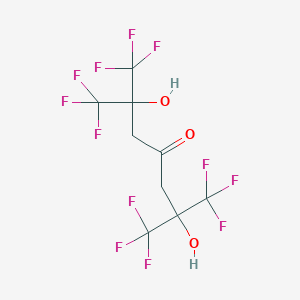

Cis-syn-Uracil dimer is a type of DNA damage that occurs when two adjacent thymine bases on the same DNA strand are covalently linked by a cyclobutane ring. This type of damage is caused by exposure to ultraviolet (UV) radiation from the sun and is one of the most common types of DNA damage. Cis-syn-Uracil dimer has been extensively studied due to its potential role in the development of skin cancer and other UV-induced diseases. In

Mecanismo De Acción

Cis-syn-Uracil dimer interferes with DNA replication and transcription by preventing the DNA polymerase and RNA polymerase enzymes from reading the damaged DNA sequence. This can lead to mutations and other DNA damage, which can ultimately result in cell death or the development of cancer.

Efectos Bioquímicos Y Fisiológicos

Cis-syn-Uracil dimer has been shown to have a number of biochemical and physiological effects. It can induce DNA damage responses, activate DNA repair pathways, and modulate gene expression. In addition, cis-syn-Uracil dimer has been shown to have immunomodulatory effects, which may play a role in the development of cis-syn-Uracil dimer-induced skin cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cis-syn-Uracil dimer has several advantages for use in lab experiments. It is a well-characterized DNA damage product, and its synthesis and purification are relatively straightforward. In addition, cis-syn-Uracil dimer can be easily incorporated into synthetic DNA strands for use in various assays.

However, there are also limitations to the use of cis-syn-Uracil dimer in lab experiments. Its effects on DNA replication and transcription are complex and can be difficult to interpret. In addition, the effects of cis-syn-Uracil dimer may differ depending on the cell type and experimental conditions used.

Direcciones Futuras

There are many future directions for research on cis-syn-Uracil dimer. One area of focus is the development of new techniques for studying the structure and properties of cis-syn-Uracil dimer. Another area of interest is the exploration of the role of cis-syn-Uracil dimer in the development of cis-syn-Uracil dimer-induced diseases, such as skin cancer. Researchers are also investigating the potential use of cis-syn-Uracil dimer as a biomarker for cis-syn-Uracil dimer exposure and as a target for novel cancer therapies.

Conclusion

Cis-syn-Uracil dimer is a common type of DNA damage that occurs as a result of exposure to cis-syn-Uracil dimer radiation. It has been extensively studied due to its potential role in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. While there are advantages and limitations to the use of cis-syn-Uracil dimer in lab experiments, there are many future directions for research on this important DNA damage product.

Métodos De Síntesis

Cis-syn-Uracil dimer can be synthesized in vitro by exposing single-stranded DNA to cis-syn-Uracil dimer radiation. This process involves the formation of a cyclobutane ring between two adjacent thymine bases on the same DNA strand. The resulting cis-syn-Uracil dimer can be purified and used for further study.

Aplicaciones Científicas De Investigación

Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. It is also used to study the role of cis-syn-Uracil dimer in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Researchers use a variety of techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to study the structure and properties of cis-syn-Uracil dimer.

Propiedades

Número CAS |

13375-99-0 |

|---|---|

Nombre del producto |

cis-syn-Uracil dimer |

Fórmula molecular |

C8H8N4O4 |

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C8H8N4O4/c13-5-1-2-4(3(1)9-7(15)11-5)10-8(16)12-6(2)14/h1-4H,(H2,9,11,13,15)(H2,10,12,14,16)/t1-,2+,3-,4+ |

Clave InChI |

XFDCFFIAUVAAFU-GNSDDBTRSA-N |

SMILES isomérico |

[C@@H]12[C@H]3[C@@H]([C@@H]1NC(=O)NC2=O)NC(=O)NC3=O |

SMILES |

C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |

SMILES canónico |

C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)